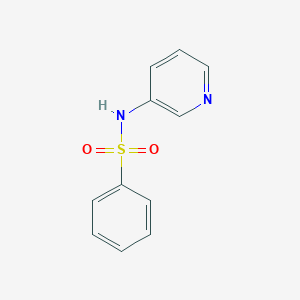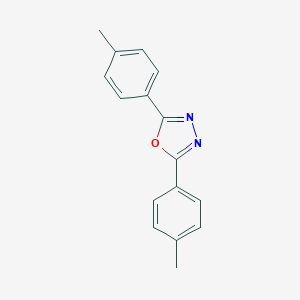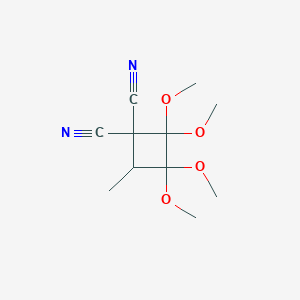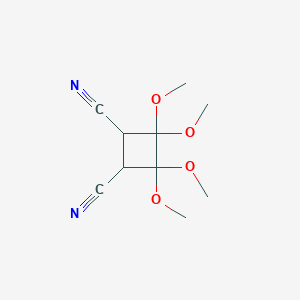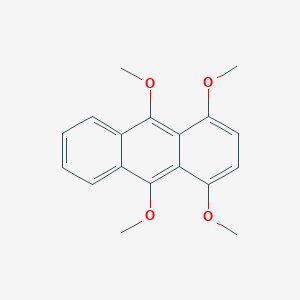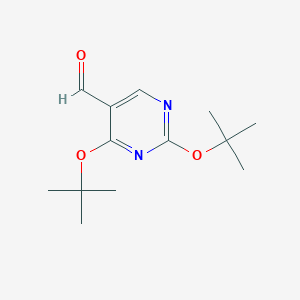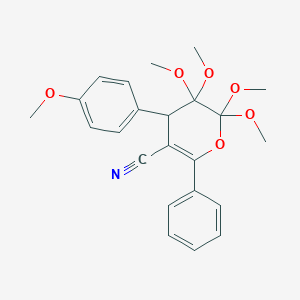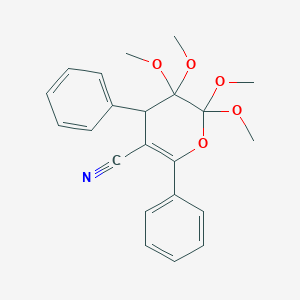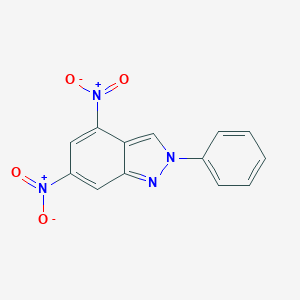
4,6-Dinitro-2-phenyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitro-2-phenyl-2H-indazole (DNPI) is a synthetic compound that belongs to the class of indazole derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in scientific research. The purpose of
Mécanisme D'action
4,6-Dinitro-2-phenyl-2H-indazole works by binding to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a disruption of cellular signaling pathways and can have a variety of downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
4,6-Dinitro-2-phenyl-2H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PKC, 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to inhibit the activity of other enzymes, including protein kinase A (PKA) and cyclic AMP-dependent protein kinase (PKA). 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,6-Dinitro-2-phenyl-2H-indazole is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in a variety of cellular processes. However, one of the limitations of 4,6-Dinitro-2-phenyl-2H-indazole is its potential toxicity. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using the compound in lab experiments.
Orientations Futures
There are a number of future directions for research on 4,6-Dinitro-2-phenyl-2H-indazole. One area of research is the development of more selective inhibitors of PKC. While 4,6-Dinitro-2-phenyl-2H-indazole is a potent inhibitor of PKC, it also inhibits other enzymes, which can lead to off-target effects. Another area of research is the study of the role of PKC in disease. 4,6-Dinitro-2-phenyl-2H-indazole has been used to study the role of PKC in a variety of diseases, including cancer, diabetes, and cardiovascular disease, and there is potential for further research in this area. Finally, the development of new synthetic methods for 4,6-Dinitro-2-phenyl-2H-indazole could lead to the development of more potent and selective inhibitors of PKC.
Méthodes De Synthèse
4,6-Dinitro-2-phenyl-2H-indazole can be synthesized using a variety of methods, including the reaction of 2-phenylindazole with nitric acid and sulfuric acid, or the reaction of 2-phenylindazole with nitric acid and acetic anhydride. The yield of 4,6-Dinitro-2-phenyl-2H-indazole is typically high, and the purity of the compound can be easily achieved using standard purification techniques.
Applications De Recherche Scientifique
4,6-Dinitro-2-phenyl-2H-indazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the study of PKC, a family of enzymes that play a critical role in cellular signaling and regulation. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be a potent inhibitor of PKC, and has been used to study the role of PKC in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
Propriétés
Numéro CAS |
308103-90-4 |
|---|---|
Nom du produit |
4,6-Dinitro-2-phenyl-2H-indazole |
Formule moléculaire |
C13H8N4O4 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
4,6-dinitro-2-phenylindazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
FGCHSEHTKDCGLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



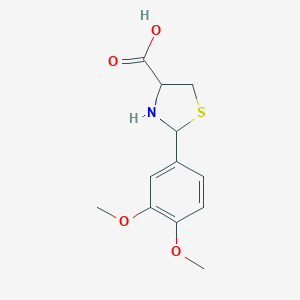
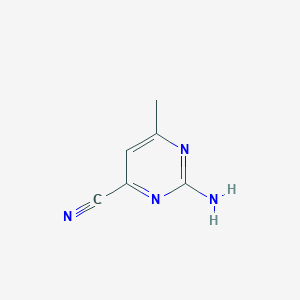
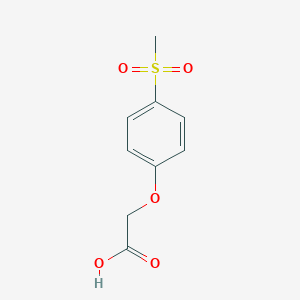
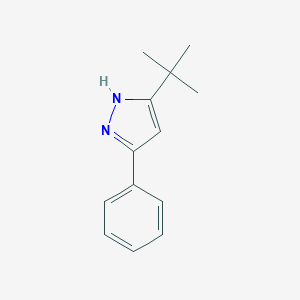
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
